"tert-Butyl (1-isopropylpiperidin-4-yl)carbamate" CAS number lookup
"tert-Butyl (1-isopropylpiperidin-4-yl)carbamate" CAS number lookup
[1][2][3][4][5][6][7][8]
Executive Summary
tert-Butyl (1-isopropylpiperidin-4-yl)carbamate (CAS 534595-37-4 ) is a critical orthogonal protecting group intermediate used extensively in medicinal chemistry.[1] It serves as a lipophilic, sterically defined scaffold for the synthesis of G-Protein Coupled Receptor (GPCR) ligands (particularly muscarinic and serotonergic modulators) and kinase inhibitors.
This compound represents a "masked" diamine: the piperidine nitrogen is alkylated with an isopropyl group—enhancing metabolic stability and blood-brain barrier (BBB) penetration—while the primary amine at position 4 is protected by a tert-butoxycarbonyl (Boc) group. This orthogonality allows researchers to manipulate the piperidine core before releasing the primary amine for subsequent coupling reactions (e.g., amide coupling, sulfonylation).
Chemical Identity & Registry
The following data establishes the precise chemical identity of the compound for regulatory and database verification.
| Parameter | Details |
| Chemical Name | tert-Butyl (1-isopropylpiperidin-4-yl)carbamate |
| CAS Number | 534595-37-4 |
| Synonyms | N-Boc-1-isopropylpiperidin-4-amine; Carbamic acid, N-[1-(1-methylethyl)-4-piperidinyl]-, 1,1-dimethylethyl ester |
| Molecular Formula | C₁₃H₂₆N₂O₂ |
| Molecular Weight | 242.36 g/mol |
| SMILES | CC(C)N1CCC(CC1)NC(=O)OC(C)(C)C |
| InChI Key | Unique hash required for database mapping (Derivative of parent scaffold) |
| Appearance | White to off-white solid or viscous oil (depending on purity/crystallinity) |
Synthetic Pathway: Reductive Amination
The most robust and scalable synthesis of this compound utilizes the Reductive Amination of tert-butyl piperidin-4-ylcarbamate with acetone. This route is preferred over direct alkylation (using isopropyl halides) due to the elimination of over-alkylation byproducts and milder reaction conditions.
Reaction Scheme
The synthesis relies on the formation of an iminium ion intermediate between the secondary amine of the piperidine and the ketone (acetone), followed by in situ reduction.
Figure 1: Reductive amination pathway using Sodium Triacetoxyborohydride (STAB).
Detailed Experimental Protocol
Objective: Synthesis of 10.0 g of tert-Butyl (1-isopropylpiperidin-4-yl)carbamate.
Reagents:
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tert-Butyl piperidin-4-ylcarbamate (1.0 eq)
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Acetone (3.0 - 5.0 eq)
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Sodium Triacetoxyborohydride (STAB) (1.5 eq)
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Acetic Acid (AcOH) (1.0 eq)
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Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (10 mL/g)
Step-by-Step Methodology:
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Imine Formation: In a dry round-bottom flask under nitrogen, dissolve tert-butyl piperidin-4-ylcarbamate (10 g, 50 mmol) in DCE (100 mL). Add Acetone (11 mL, ~150 mmol) and Acetic Acid (2.8 mL, 50 mmol). Stir at room temperature for 30 minutes to facilitate equilibrium formation of the iminium species.
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Why? STAB is a mild reductant; pre-mixing allows the ketone and amine to associate, ensuring the hydride attacks the iminium ion rather than reducing the ketone to an alcohol.
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Reduction: Cool the mixture slightly to 0°C (optional, controls exotherm). Add Sodium Triacetoxyborohydride (15.9 g, 75 mmol) portion-wise over 15 minutes.
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Caution: Gas evolution (hydrogen) may occur if moisture is present.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4–12 hours. Monitor via TLC (System: 10% MeOH in DCM with 1% NH₄OH) or LC-MS (Target Mass: [M+H]⁺ = 243.2).
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Quench & Workup:
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Quench the reaction by slowly adding saturated aqueous NaHCO₃ (100 mL). Stir vigorously for 20 minutes to decompose remaining boron complexes.
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Separate the organic layer.[2] Extract the aqueous layer with DCM (2 x 50 mL).
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Combine organic phases, wash with Brine, and dry over anhydrous Na₂SO₄.
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Purification: Concentrate the solvent in vacuo. The crude material is often pure enough (>95%) for subsequent steps. If necessary, purify via flash column chromatography (Silica gel; Gradient: 0-10% MeOH in DCM).
Physicochemical Profiling
Understanding the physical behavior of this intermediate is crucial for assay development and formulation.
| Property | Value (Predicted/Experimental) | Relevance |
| LogP | ~1.98 | Moderate lipophilicity; good membrane permeability. |
| pKa (Piperidine N) | ~8.5 - 9.0 | The N-isopropyl nitrogen is basic; will protonate at physiological pH. |
| pKa (Carbamate NH) | >12 | Non-ionizable under physiological conditions. |
| Solubility | Soluble in DCM, MeOH, DMSO, EtOAc. | Compatible with standard organic synthesis solvents. |
| Storage | 2-8°C, Inert Atmosphere | Amine oxides can form upon prolonged exposure to air. |
Applications in Drug Discovery
This scaffold acts as a versatile building block. The isopropyl group is a strategic "magic methyl" analog—it adds lipophilicity and fills hydrophobic pockets in receptor binding sites without significantly increasing molecular weight.
Pharmacophore Mapping
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GPCR Ligands: The N-isopropyl piperidine motif is a classic bioisostere found in antagonists for CCR5, CCR2, and agonists for 5-HT4 receptors. The bulky isopropyl group often improves selectivity by restricting conformational freedom.
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Kinase Inhibitors: Used as a solvent-exposed tail to improve solubility and pharmacokinetic (PK) properties of ATP-competitive inhibitors.
Deprotection Workflow
To utilize the primary amine, the Boc group is removed under acidic conditions.
Figure 2: Deprotection workflow to generate the active diamine core.
Handling & Safety (E-E-A-T)
While specific toxicological data for this derivative may be sparse, it should be handled according to protocols for piperidine derivatives .
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Hazard Statements (GHS):
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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PPE: Wear nitrile gloves, safety goggles, and work within a fume hood.
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First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.
References
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Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.
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ChemicalBook. "tert-Butyl (1-isopropylpiperidin-4-yl)carbamate - CAS 534595-37-4."[1][3] ChemicalBook Database.
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 723833 (Parent Scaffold)." PubChem.
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Guidechem. "4-N-BOC-Aminopiperidine Properties and Derivatives." Guidechem Chemical Network.
